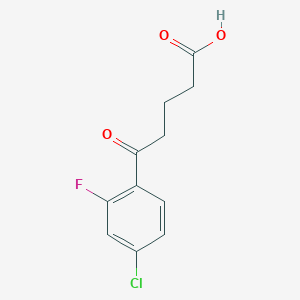
cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine
Overview
Description
Cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound with the CAS Number: 1249188-15-5 . The IUPAC name for this compound is cyclopropyl(1H-tetraazol-5-yl)methylamine . The molecular weight of this compound is 139.16 .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H9N5/c6-4(3-1-2-3)5-7-9-10-8-5/h3-4H,1-2,6H2,(H,7,8,9,10) . This code provides a specific representation of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound this compound has a molecular weight of 139.16 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial Properties : Novel urea and thiourea derivatives of cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine have been synthesized and demonstrated significant antibacterial and antifungal activities. These compounds showed promising in vitro activity against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and had high antifungal activity (Vedavathi et al., 2017).
Enantioselective Synthesis
- Homophenylalanine Analogs : The compound has been used in the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. This process involved cyclopropanation and stereoselective reduction steps (Demir et al., 2004).
Cytotoxic Agents Synthesis
- Anti-tumor Potential : A series of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized via a one-pot reaction involving this compound, showed notable cytotoxic activity against various cancer cell lines. Some compounds exhibited better cytotoxic activity than the reference drug doxorubicin (Ramazani et al., 2014).
Coordination Chemistry
- Cobalt(II) Complexes : The compound has been used to form Cobalt(II) complexes, showing different coordinative behaviors based on the substitution groups. These complexes were investigated for their potential in polymerization processes, particularly in producing high molecular weight poly(methylmethacrylate) (Choi et al., 2015).
Iso-Pictet-Spengler Reactions
- Synthesis of Indole Core Structures : The compound played a role in direct, enantioselective iso-Pictet-Spengler reactions, leading to the synthesis of underexplored indole-based core structure motifs. These structures are significant in medicinal chemistry (Schönherr & Leighton, 2012).
Schiff Base Complexes
- Anticancer Activity : Schiff base ligands derived from this compound were used to synthesize new palladium (Pd)II and platinum (Pt)II complexes. These complexes showed significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Gold Complexes
- Synthetic and Structural Studies : this compound was used in the synthesis of gold complexes. These complexes underwent unique rearrangements and demonstrated interesting structural properties (Gabrielli et al., 2009).
Safety and Hazards
The safety information available indicates that cyclopropyl(1H-1,2,3,4-tetrazol-5-yl)methanamine has the GHS pictograms GHS05 and GHS07 . These pictograms represent “Corrosion” and “Exclamation mark” respectively, indicating that the compound may cause skin burns and eye damage, and may cause respiratory irritation.
Properties
IUPAC Name |
cyclopropyl(2H-tetrazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c6-4(3-1-2-3)5-7-9-10-8-5/h3-4H,1-2,6H2,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMUDZHZFXJWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NNN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


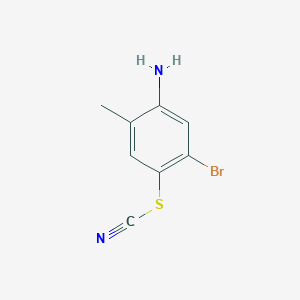

![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)


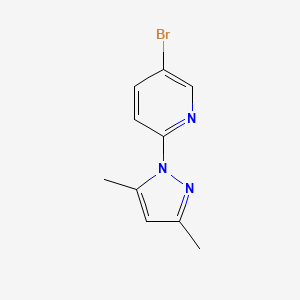

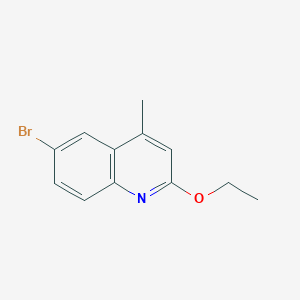

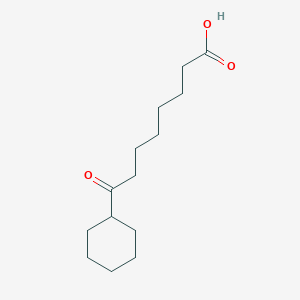

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
